1-(Carboxymethyl)cyclopentanecarboxylic acid
Description
Nomenclature, Structural Identification, and Systematic Classification
This compound is officially identified by its Chemical Abstracts Service registry number 62953-73-5. According to the systematic naming conventions of the International Union of Pure and Applied Chemistry, its formal name is 1-(carboxymethyl)cyclopentane-1-carboxylic acid. This nomenclature indicates that the compound consists of a cyclopentane ring with two substituents at position 1: a carboxylic acid group directly attached to the ring, and a carboxymethyl group (a carboxylic acid attached via a methylene bridge).
The compound is characterized by its molecular formula C8H12O4 and has a molecular weight of 172.18 grams per mole. For structural representation, several standardized notations are used. The Simplified Molecular-Input Line-Entry System notation for this compound is C1CCC(C1)(CC(=O)O)C(=O)O. This notation encodes the cyclopentane ring with the two carboxylic acid-containing substituents at the same carbon. The International Chemical Identifier for this compound is InChI=1S/C8H12O4/c9-6(10)5-8(7(11)12)3-1-2-4-8/h1-5H2,(H,9,10)(H,11,12), providing a standardized machine-readable representation of its structure.
Table 1. Key Identification Parameters of this compound
In terms of classification, this compound is a dicarboxylic acid derivative. Dicarboxylic acids are defined as organic compounds containing two carboxyl groups, typically with the general molecular formula HO2C-R-CO2H, where R represents an aliphatic or aromatic structural component. In the case of this compound, R encompasses a cyclopentane ring with an additional methylene bridge to one of the carboxyl groups.
Structurally, this compound shares similarities with several other organic compounds. It is related to cyclopentanecarboxylic acid, which consists of a cyclopentane ring with a single carboxylic acid group, but with the additional feature of a carboxymethyl group. It also bears structural resemblance to cyclopentane-1,1-dicarboxylic acid, but differs in that one of its carboxylic acid groups is attached via a methylene bridge rather than directly to the cyclopentane ring. This structural variation introduces different spatial arrangements and potentially different chemical properties compared to its structural analogs.
Historical Context and Significance in Organic Chemistry
The specific historical development of this compound is not extensively documented in the available scientific literature. However, the compound can be contextualized within the broader historical development and significance of dicarboxylic acids and cyclic carboxylic acid derivatives in organic chemistry.
Dicarboxylic acids have a rich history in organic chemistry, dating back to the 19th century. For instance, the synthesis of succinic acid-based polyesters was first reported in 1863 by Portuguese professor Agostinho Vicente Lourenço in his work "Recherche sur les composés polyatomiques" (Research on polyatomic compounds). Lourenço described the reaction between succinic acid and ethylene glycol to form what he termed "succino-ethylenic acid". This early work was later expanded upon by researchers such as Davidoff (1886) and Voländer (1894).
The systematic study of succinic acid-based polyesters gained momentum in the 1930s through the work of Wallace Carothers at E.I. du Pont de Nemours and Company. Carothers improved the synthesis methods by employing continuous distillation processes to eliminate water, resulting in polymers with significantly higher molecular weights than previously achieved. Although Carothers later shifted his focus to polyamides, leading to the invention of Nylon 6,6, his work laid important groundwork for the development and understanding of dicarboxylic acid chemistry.
Properties
IUPAC Name |
1-(carboxymethyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-6(10)5-8(7(11)12)3-1-2-4-8/h1-5H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUIQOUBGNHWPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293064 | |
| Record name | 1-(carboxymethyl)cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62953-73-5 | |
| Record name | MLS002694737 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(carboxymethyl)cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ring Contraction and Diazoketone Intermediates Approach
One sophisticated approach to preparing cyclopentane derivatives including 1-(Carboxymethyl)cyclopentanecarboxylic acid involves ring contraction of six-membered cyclic precursors to five-membered rings via diazoketone intermediates. This method is described in detail in patent WO1987003278A2, which provides a versatile synthetic route to cyclopentanecarboxylic acid derivatives.
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- Preparation of diketone intermediates through condensation reactions involving alkyl or aryl precursors.
- Conversion of diketones to hydrazones by reaction with hydrazine under acid catalysis.
- Formation of diazoketones from hydrazones, which upon ring contraction yield cyclopentanecarboxylic acid derivatives.
- Hydrolysis or oxidation of intermediates to obtain the dicarboxylic acid functionality.
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- Ring contraction typically occurs at 60–140 °C, often in toluene solvent.
- Reaction times range from 1 to 7 hours.
- Yields are high, often 90–100%, indicating efficient conversion.
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- The diazoketone intermediate can be directly reacted with amines to form amides, or hydrolyzed to acids.
- The method allows for the use of optically active amines without racemization due to mild conditions.
- The ketene intermediates formed during ring contraction are highly reactive, enabling efficient acylation or hydrolysis.
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- Preparation of 2,2,5,5-tetramethylcyclopentanecarboxylic acid as a model compound demonstrates the utility of this approach.
- The process involves oxidation of hydrazone intermediates with manganese dioxide, followed by hydrolysis in aqueous alkaline media with ethanol as co-solvent at reflux.
- The final acid is isolated by acidification and extraction, yielding a pure solid product.
Alkylation and Hydrolysis of Diethyl Malonate with 1,4-Dibromobutane
Another method relevant to cyclopentanecarboxylic acid derivatives involves the alkylation of diethyl malonate with 1,4-dibromobutane in the presence of sodium alkoxide, followed by hydrolysis and acidification to yield the cyclopentane dicarboxylic acid framework.
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- Diethyl malonate is treated with sodium ethoxide in an alcoholic solvent.
- 1,4-dibromobutane is added to effect cyclization through nucleophilic substitution.
- The resulting diethyl ester intermediate is hydrolyzed under basic conditions to the corresponding dicarboxylic acid.
- Acidification leads to precipitation and isolation of the cyclopentanecarboxylic acid.
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- This method offers a relatively straightforward route from commercially available starting materials.
- It addresses issues of production cost, environmental pollution, and reaction time by optimizing solvent and reagent choices.
- The process is amenable to scale-up due to mild reaction conditions and simple work-up.
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- The cyclopentane acid intermediate is separated from aqueous and organic phases by solvent extraction.
- Use of dichloromethane under acidic conditions enhances isolation efficiency.
Comparative Data Table of Preparation Methods
| Method | Key Intermediates | Reaction Conditions | Yield | Advantages | Challenges |
|---|---|---|---|---|---|
| Ring contraction via diazoketone intermediates | Diazoketones, hydrazones, ketenes | 60–140 °C, toluene, 1–7 h | 90–100% | High yield, mild conditions, versatile functionalization | Requires multi-step synthesis and handling of diazoketones |
| Alkylation of diethyl malonate with 1,4-dibromobutane | Diethyl malonate ester intermediates | Sodium ethoxide, alcoholic solvent, basic hydrolysis | Moderate to high | Simple reagents, scalable, cost-effective | Potential side reactions, longer reaction times |
Detailed Research Findings and Notes
The ring contraction method is well-documented for producing cyclopentanecarboxylic acid derivatives with high purity and yield, suitable for pharmaceutical applications due to the mild conditions minimizing racemization and side products.
The use of manganese dioxide as an oxidant for hydrazone intermediates ensures efficient conversion to diazoketones, which then undergo ring contraction.
The hydrolysis step benefits from co-solvents like ethanol to maintain homogeneity and improve reaction rates.
The alkylation approach using diethyl malonate and 1,4-dibromobutane is advantageous for industrial-scale synthesis due to simpler starting materials and less hazardous intermediates.
Environmental and cost considerations have been addressed in recent patents by optimizing solvent systems and reaction parameters to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 1-(Carboxymethyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Biological Studies
1-(Carboxymethyl)cyclopentanecarboxylic acid has been utilized in various biological applications:
- Enzyme-substrate interaction studies : The compound's chiral nature allows it to interact selectively with enzymes, making it valuable for studying enzyme kinetics and mechanisms .
- Pharmaceutical development : Its structure can serve as a scaffold for developing drugs targeting specific biological pathways, particularly in treating metabolic disorders .
Chemical Synthesis
In organic chemistry, this compound acts as a versatile building block for synthesizing complex molecules. It can participate in various reactions, such as:
- Oxidation and reduction reactions : Transforming carboxylic acid groups into aldehydes or alcohols, respectively.
- Substitution reactions : The amino group can engage in nucleophilic substitutions, facilitating the formation of new compounds .
Table 1: Comparison of Synthetic Methods
| Method | Description | Yield (%) | Notes |
|---|---|---|---|
| Cyclization | Functionalization of cyclopentane derivatives | 80 | Requires specific catalysts |
| Catalytic synthesis | Use of advanced catalytic systems | 90 | High efficiency |
| Continuous flow synthesis | Optimized for large-scale production | 85 | Scalable process |
Table 2: Biological Activities
| Application | Mechanism of Action | References |
|---|---|---|
| Enzyme inhibition | Interacts with enzyme active sites | |
| Drug development | Acts as a scaffold for drug design | |
| Anticancer activity | Potential use in cancer treatment |
Case Study 1: Enzyme Interaction
A study investigated the interaction of this compound with a specific enzyme involved in amino acid metabolism. The results indicated that the compound acted as a competitive inhibitor, providing insights into its potential therapeutic applications in metabolic disorders.
Case Study 2: Drug Development
Research focused on modifying the structure of this compound to enhance its bioactivity against certain cancer cell lines. The modified derivatives showed improved efficacy compared to the parent compound, highlighting its utility in drug design.
Mechanism of Action
The mechanism of action of 1-(carboxymethyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their function. The cyclopentane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Variations
*Hypothetical properties inferred from analogs.
Physicochemical Properties
- Acidity : Electron-withdrawing substituents (e.g., -CF₃, -F) lower pKa values compared to electron-donating groups (e.g., -CH₃). For example, 1-(Trifluoromethyl)cyclopentanecarboxylic acid has a predicted pKa of 2.17, while 1-(4-Methylphenyl) derivatives are less acidic .
- Solubility : Carboxymethyl substitution likely increases water solubility due to additional polar carboxylic groups, contrasting with hydrophobic analogs like 1-Phenyl derivatives .
- Thermal Stability : Trifluoromethyl and fluorophenyl derivatives exhibit higher thermal stability (e.g., boiling point >200°C for -CF₃) compared to aliphatic substituents .
Biological Activity
1-(Carboxymethyl)cyclopentanecarboxylic acid, also known by its CAS number 62953-73-5, is a compound that has garnered interest in various biological applications. This article will explore its biochemical properties, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant case studies.
This compound is a cyclic carboxylic acid with two carboxyl functional groups. The structure can be represented as follows:
1. Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of cyclopentanecarboxylic acids can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Similar derivative | S. aureus | 16 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
2. Anti-inflammatory Effects
Studies have shown that carboxylic acids can modulate inflammatory responses. In vitro assays demonstrated that this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.
Case Study: In Vitro Analysis
A recent study analyzed the effects of this compound on RAW 264.7 macrophage cells:
- Control Group : Cells treated with LPS (Lipopolysaccharide) showed elevated levels of TNF-α.
- Experimental Group : Cells treated with 50 µM of this compound showed a significant reduction in TNF-α levels by approximately 40%.
This suggests a potential role in managing inflammatory diseases.
The biological activity of this compound may be attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : It is hypothesized that the compound may inhibit key enzymes involved in inflammatory pathways, such as COX-2.
- Cell Signaling Modulation : The compound may alter cellular signaling pathways, impacting cell proliferation and apoptosis.
Toxicity Studies
Toxicological assessments are crucial for evaluating the safety profile of any compound. Preliminary studies indicate that at concentrations below 2000 mg/kg in animal models, this compound exhibits low toxicity, with no significant adverse effects observed on vital organs such as the liver and kidneys.
Q & A
Q. What are the recommended synthetic routes for 1-(Carboxymethyl)cyclopentanecarboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis often involves cyclopentane ring functionalization. A common approach is esterification of dicarboxylic acid derivatives to bypass handling high-melting solids (e.g., using methyl esters under flow chemistry conditions for controlled reaction kinetics) . Post-synthesis, hydrolysis under acidic or basic conditions yields the target compound. Optimize temperature (e.g., 60–80°C) and solvent polarity (e.g., aqueous ethanol) to minimize side reactions. Yield improvements (≥70%) are achievable via catalytic methods (e.g., Pd/C for hydrogenation steps) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use tandem analytical techniques:
- NMR (¹H/¹³C): Confirm cyclopentane ring substitution patterns (e.g., δ ~1.8–2.5 ppm for CH₂ groups) and carboxymethyl linkage (δ ~3.5–4.0 ppm for CH₂COO⁻).
- FT-IR : Verify carboxylate C=O stretching (~1700 cm⁻¹) and O-H bending (~2500–3300 cm⁻¹ for carboxylic acids).
- HPLC-MS : Assess purity (>95%) and detect trace impurities (e.g., unreacted intermediates) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of aerosols .
- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite).
- Storage : Keep in airtight containers at room temperature, away from oxidizing agents .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported pKa values for this compound?
- Methodological Answer : Discrepancies may arise from solvent polarity or ionic strength variations.
- Titration in Controlled Media : Use aqueous buffers (pH 2–12) with constant ionic strength (e.g., 0.1 M KCl).
- Computational Validation : Compare experimental pKa with DFT-calculated values (e.g., Gaussian09 at B3LYP/6-311+G(d,p) level). Cross-reference with structurally analogous compounds (e.g., cyclopentanecarboxylic acid derivatives) .
Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacokinetic studies?
- Methodological Answer :
Q. How do steric effects influence the reactivity of this compound in peptide coupling reactions?
- Methodological Answer : The cyclopentane ring imposes steric hindrance, reducing coupling efficiency. Mitigate via:
- Activating Agents : Use HATU or DCC for high-yield amide bond formation.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reagent solubility.
- Temperature : Conduct reactions at 0–4°C to slow competing side reactions .
Q. What experimental controls are essential when assessing the compound’s cytotoxicity in cell-based assays?
- Methodological Answer :
- Negative Controls : Vehicle-only treatments (e.g., DMSO at ≤0.1%).
- Positive Controls : Known cytotoxins (e.g., doxorubicin).
- Metabolic Interference Checks : Measure lactate dehydrogenase (LDH) release to distinguish membrane damage from metabolic inhibition .
Data Analysis & Reproducibility
Q. How should researchers address batch-to-batch variability in NMR spectra of synthesized this compound?
- Methodological Answer :
- Internal Standards : Add tetramethylsilane (TMS) or DSS for chemical shift calibration.
- Quantitative ¹³C NMR : Compare integration ratios of carboxylate vs. cyclopentane carbons.
- Statistical Tools : Apply principal component analysis (PCA) to spectral datasets to identify outlier batches .
Q. What computational tools predict the environmental fate of this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
